molecular formula C20H24N2O5S B2682618 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941920-26-9

2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2682618
CAS No.: 941920-26-9
M. Wt: 404.48
InChI Key: HNZDYSYEQSOUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring and a substituted phenyl group at the sulfonamide nitrogen. The phenyl group is further modified with a 3-methyl substituent and a 2-oxopiperidin-1-yl moiety at the para position. Its synthesis likely involves sulfonylation of a primary amine intermediate, as seen in analogous compounds (e.g., compound 10 in and ).

Properties

IUPAC Name

2,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-13-16(26-2)8-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZDYSYEQSOUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the reaction of 3-methyl-4-aminophenyl with 2-oxopiperidine under controlled conditions.

    Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalysis: Employing catalysts to increase reaction efficiency and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit antimicrobial properties. The sulfonamide group is known for its efficacy against bacterial infections, particularly in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

2. Anti-inflammatory Effects
Preliminary studies have suggested that this compound may modulate inflammatory pathways. The presence of the piperidine ring could enhance its ability to interact with neuroactive receptors, potentially influencing pain pathways and offering therapeutic benefits in inflammatory conditions.

3. Neuropharmacological Potential
The structural features of the compound suggest it may interact with neurotransmitter systems. The piperidine moiety is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.

Synthesis and Derivatives

The synthesis of 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The ability to derivatize this compound allows for the exploration of various analogs with enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of sulfonamide derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance activity against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of related compounds. In vitro assays demonstrated that these compounds could reduce pro-inflammatory cytokine levels in activated macrophages, highlighting their potential as therapeutic agents in chronic inflammatory diseases.

Mechanism of Action

The mechanism by which 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exerts its effects is not fully understood but may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide shares structural motifs with other sulfonamide derivatives, particularly those targeting neurological receptors. Below is a detailed comparison with the closest analog identified in the evidence:

Compound 10 : 2,5-Dimethoxy-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide

Key Structural Differences :

Core Substituents :

  • Target Compound : Features a 3-methyl-4-(2-oxopiperidin-1-yl)phenyl group.
  • Compound 10 : Contains a piperidin-4-yl group linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ethyloxy bridge.

Functional Groups :

  • The target compound includes a 2-oxopiperidine (lactam) ring, which may influence hydrogen-bonding interactions and metabolic stability.
  • Compound 10 incorporates a dihydrobenzofuran ring, a lipophilic moiety that could enhance membrane permeability.

Synthetic Yield: Compound 10 was synthesized with a 70% isolated yield using sulfonylation of a primary amine intermediate (General Procedure D). No yield data are available for the target compound.

Physicochemical Properties :

Property Target Compound Compound 10
Molecular Formula C₂₀H₂₃N₃O₅S (estimated) C₂₄H₃₁ClN₂O₅S (from )
Melting Point Not reported 147.4–149.7°C
13C NMR Shifts Not available δ 154.7, 148.0, 143.3, ... 28.4

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The 2,5-dimethoxybenzenesulfonamide core is conserved, suggesting shared pharmacophore elements.
  • Substituent variations (e.g., oxopiperidinyl vs. dihydrobenzofuran) highlight the role of heterocyclic groups in modulating receptor affinity and pharmacokinetics.

Unresolved Questions :

  • The target compound’s solubility, metabolic stability, and receptor-binding profiles remain uncharacterized. Comparative molecular docking studies or in vitro assays would clarify its advantages over existing analogs.

Biological Activity

2,5-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, synthesis, and relevant case studies. The compound's structure suggests it may interact with various biological targets, influencing pathways related to inflammation and neuroactivity.

Chemical Structure and Properties

The molecular formula of 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 368.47 g/mol. The compound features two methoxy groups and a sulfonamide functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H24N2O4SC_{19}H_{24}N_{2}O_{4}S
Molecular Weight368.47 g/mol
Purity>95% (HPLC)

Preliminary studies suggest that 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide may exert its effects by interacting with specific molecular targets, likely modulating pathways related to inflammation and pain. The presence of the piperidine moiety indicates potential neuroactive properties, possibly affecting neurotransmitter systems or other signaling pathways.

In Vitro Studies

Research indicates that the compound may demonstrate significant anti-inflammatory and analgesic properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo studies using animal models have reported that the compound effectively reduces pain responses in models of acute and chronic pain. These findings align with its proposed mechanism involving modulation of pain signaling pathways.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on Wistar rats evaluated the anti-inflammatory effects of the compound through carrageenan-induced paw edema. The results demonstrated a significant reduction in paw swelling compared to control groups, indicating potent anti-inflammatory activity.

Case Study 2: Analgesic Activity
Another investigation assessed the analgesic properties using the formalin test in mice. Mice treated with the compound showed a marked decrease in both phases of pain response compared to untreated controls, supporting its potential use in pain management therapies.

Synthesis and Derivatives

The synthesis of 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

  • Formation of the piperidine derivative : The piperidine ring is synthesized through cyclization reactions.
  • Coupling with benzenesulfonamide : The piperidine derivative is then coupled with a benzenesulfonamide precursor using standard coupling agents.

Q & A

Q. What are the established synthetic routes for 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?

The compound is typically synthesized via sulfonamide coupling. A general method involves reacting a primary amine (e.g., 3-methyl-4-(2-oxopiperidin-1-yl)aniline) with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like K₂CO₃. The reaction proceeds under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DCM) at room temperature, yielding the sulfonamide after purification by column chromatography . Key challenges include optimizing stoichiometry to minimize byproducts like unreacted sulfonyl chloride or dimerization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the 2-oxopiperidinyl moiety (δ ~2.5–3.5 ppm for piperidinyl protons) and methoxy groups (δ ~3.8 ppm). Aromatic protons in the benzenesulfonamide core appear between δ 6.8–7.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms the sulfonamide linkage geometry. Data collection at low temperatures (e.g., 100 K) improves resolution for bulky substituents like the 2-oxopiperidinyl group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~475–480 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst Screening : Use of Pd/C under hydrogenation conditions for intermediate reduction (e.g., nitro to amine groups) enhances regioselectivity .
  • Byproduct Mitigation : Additives like triethylamine or pyridine trap acidic byproducts (e.g., HCl) during sulfonylation, reducing side reactions .
  • Purification : Gradient elution in flash chromatography (hexane/EtOAc) separates closely related impurities. Recrystallization from ethanol/water improves crystallinity .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

Discrepancies in bond lengths or angles (e.g., S–N vs. C–N distances) may arise from disorder or thermal motion. Strategies include:

  • Low-Temperature Data Collection : Reduces atomic displacement parameters (ADPs) .
  • DFT Calculations : Validate experimental geometries against theoretical models .
  • Multi-Crystal Averaging : Combines data from multiple crystals to improve electron density maps .

Q. How can biological activity assays be designed to evaluate this compound’s receptor interactions?

  • Target Selection : Prioritize receptors with structural similarity to known sulfonamide targets (e.g., α2A-adrenergic or 5-HT₇ receptors) .
  • Binding Assays : Radioligand displacement studies (e.g., ³H-agonist competition) quantify affinity (Kᵢ).
  • Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess antagonism/agonism .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5), BBB permeability (low), and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulates binding stability to target receptors over 100-ns trajectories.
  • Toxicity Profiling : QSAR models (e.g., ProTox-II) screen for hepatotoxicity or mutagenicity risks .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis

ParameterOptimal ConditionReference
SolventDichloromethane (DCM)
BaseK₂CO₃ (2 eq)
TemperatureRoom temperature (25°C)
PurificationFlash chromatography (hexane/EtOAc)

Q. Table 2. Common Spectral Peaks for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Oxopiperidinyl2.5–3.5 (m, 6H)25–35 (CH₂), 170 (C=O)
Methoxy (OCH₃)3.8 (s, 6H)55–60
Sulfonamide (SO₂NH)7.2 (br s, 1H)125–130 (C-SO₂)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.